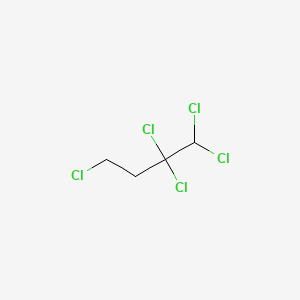

1,1,2,2,4-Pentachlorobutane

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

34867-74-8 |

|---|---|

分子式 |

C4H5Cl5 |

分子量 |

230.3 g/mol |

IUPAC 名称 |

1,1,2,2,4-pentachlorobutane |

InChI |

InChI=1S/C4H5Cl5/c5-2-1-4(8,9)3(6)7/h3H,1-2H2 |

InChI 键 |

JITSWUFGPFIMFG-UHFFFAOYSA-N |

规范 SMILES |

C(CCl)C(C(Cl)Cl)(Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies for Polychlorinated Butanes

Established Synthetic Pathways for Chlorinated Hydrocarbons

The synthesis of chlorinated hydrocarbons is a well-established field in industrial chemistry, primarily driven by the production of monomers for polymers like polyvinyl chloride (PVC) and as intermediates for other chemical products. Common methods include direct chlorination, hydrochlorination, and oxychlorination of hydrocarbon feedstocks.

Direct chlorination involves the reaction of a hydrocarbon with chlorine gas, typically initiated by UV light or heat, proceeding through a free-radical chain mechanism. This method often leads to a mixture of chlorinated products. Hydrochlorination, the addition of hydrogen chloride across a double or triple bond, is a more selective method for producing specific chloroalkanes. Oxychlorination utilizes hydrogen chloride and oxygen in the presence of a catalyst, commonly copper(II) chloride, to chlorinate hydrocarbons, offering an economically viable route by recycling HCl.

For the synthesis of polychlorinated butanes, telomerization stands out as a key strategic approach. This reaction involves the addition of a telogen (a molecule that provides the end groups of the telomer) across the double bond of a taxogen (a monomer). In the context of 1,1,2,2,4-Pentachlorobutane, the telomerization of vinyl chloride (the taxogen) with a suitable chlorinated methane (B114726) or ethane (the telogen) represents a plausible and historically significant synthetic pathway.

Telomerization Reactions in the Synthesis of Polychlorinated Butane (B89635) Isomers

Telomerization offers a versatile method for the controlled synthesis of oligomers and polymers with specific end groups. The reaction of vinyl chloride with chloroform (B151607) (trichloromethane) is a classic example of a telomerization process that can yield polychlorinated butanes. In this reaction, the C-Cl bond in chloroform is cleaved, and the resulting fragments add across the double bond of vinyl chloride.

Catalytic Systems in Telomerization Processes

The efficiency and selectivity of telomerization reactions are highly dependent on the catalytic system employed. For the reaction between vinyl chloride and chloroform, transition metal complexes, particularly those of copper and iron, have been extensively studied.

Copper Salts: Copper-based catalysts, often in conjunction with amines, are known to be effective in the addition of polyhalogenated compounds to olefins. For instance, cuprous chloride (CuCl) can initiate the radical addition of carbon tetrachloride to vinyl chloride.

Iron Salts: Ferrous salts, such as ferrous chloride (FeCl₂), have demonstrated significant catalytic activity. A notable system involves the use of ferrous chloride in combination with dimethylacetamide. This system has been shown to be highly efficient for the 1:1 telomerization of vinyl chloride with chloroform. researchgate.net The application of ultrasound has been reported to further enhance the reaction, leading to higher yields and reduced byproducts under milder conditions. researchgate.net

Alkyl Phosphite/Phosphate Esters: While less common in this specific telomerization, organophosphorus compounds can act as ligands or co-catalysts in various transition metal-catalyzed reactions, potentially influencing selectivity and catalyst stability.

The catalytic cycle typically involves the activation of the telogen by the metal catalyst to form a radical intermediate, which then initiates the addition to the monomer.

Reaction Kinetics and Apparent Activation Energy Determination

The reaction order with respect to the reactants and catalyst can be determined experimentally. In many radical telomerizations, the kinetics can be approximated by simplified models under certain conditions.

Pseudo-first-order kinetics: This can be applied when the concentration of one reactant is significantly higher than the others, making the reaction rate appear to be dependent only on the concentration of the limiting reactant.

Optimization of Reaction Parameters

The yield and selectivity of this compound synthesis via telomerization are critically dependent on the careful control of various reaction parameters.

| Parameter | Effect on Reaction | Optimized Conditions (Illustrative) |

| Catalyst Dosage | Increasing catalyst concentration generally increases the reaction rate up to a certain point, after which it may level off or lead to increased side reactions. | An optimal dosage of the ferrous chloride-dimethylacetamide catalyst has been shown to maximize the yield of the 1:1 adduct. researchgate.net |

| Pressure | In reactions involving gaseous monomers like vinyl chloride, pressure directly influences the concentration of the monomer in the liquid phase, thereby affecting the reaction rate. | The telomerization of vinyl chloride is typically carried out under pressure to maintain a sufficient concentration of the monomer. |

| Temperature | Temperature has a significant effect on the reaction rate, but excessively high temperatures can lead to increased side reactions, such as polymerization of the vinyl chloride and decomposition of the product. | A balance must be struck to achieve a reasonable reaction rate without compromising selectivity. For the ferrous chloride-catalyzed reaction, milder temperatures can be employed, especially with the aid of ultrasound. researchgate.net |

| Solvent | The choice of solvent can influence the solubility of reactants and the stability of the catalyst and intermediates. Solvents can also participate in the reaction as chain transfer agents. | Aprotic polar solvents like dimethylacetamide can act as both a solvent and a ligand for the catalyst, enhancing its activity. researchgate.net |

Control of Side Reaction Pathways and By-product Formation

A major challenge in telomerization is the control of side reactions, which can lead to a mixture of products and reduce the yield of the desired compound.

Dimers, Trimers, and Higher Telomers: The primary side products in the telomerization of vinyl chloride are higher-order telomers, where multiple monomer units are incorporated into the product chain. The formation of these by-products can be minimized by controlling the molar ratio of the telogen to the taxogen. A high excess of the telogen favors the formation of the 1:1 adduct.

Polymerization: Vinyl chloride can undergo radical polymerization to form PVC. This can be suppressed by using effective chain transfer agents (the telogen itself) and by carefully controlling the temperature and catalyst concentration.

Elimination and Rearrangement Reactions: The polychlorinated butane products may undergo elimination of HCl or rearrangement under the reaction conditions, leading to the formation of unsaturated or isomeric by-products.

Exploration of Potential Novel Synthetic Routes for this compound

While telomerization represents a conventional approach, the development of novel synthetic routes for this compound could offer improvements in selectivity, efficiency, and environmental impact.

Catalyst Development: Research into more active and selective catalysts for the telomerization of vinyl chloride and chloroform could lead to higher yields of the desired isomer under milder conditions. This includes the design of novel ligand-modified transition metal complexes.

Alternative Telogens: The use of other polychlorinated alkanes as telogens could provide alternative pathways to different isomers of pentachlorobutane.

Direct Chlorination of Butane Isomers: While less selective, the direct photochemical or thermal chlorination of specific butane or chlorobutane isomers could potentially yield this compound, although separation from a complex mixture of isomers would be a significant challenge.

Metathesis Reactions: Olefin metathesis, a powerful tool in modern organic synthesis, could potentially be explored for the construction of the carbon backbone, followed by chlorination. However, the compatibility of the required catalysts with chlorinated substrates would need to be carefully considered.

Further research in these areas may pave the way for more efficient and sustainable methods for the synthesis of this compound and other valuable polychlorinated hydrocarbons.

Regioselectivity and Stereochemical Control in the Synthesis of Highly Chlorinated Butanes

The synthesis of highly chlorinated butanes with a specific substitution pattern requires careful consideration of the reaction mechanisms and the factors that govern the position and stereochemical outcome of the chlorination process. Free-radical chlorination is a common method for introducing chlorine atoms into an alkane backbone, but it is notoriously difficult to control.

Regioselectivity in Polychlorinated Butane Synthesis

The regioselectivity of free-radical chlorination is primarily dictated by the stability of the radical intermediate formed during the reaction. The abstraction of a hydrogen atom by a chlorine radical can occur at any of the C-H bonds in the butane chain. The resulting alkyl radical is stabilized by hyperconjugation and inductive effects. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. This stability trend generally leads to a preferential substitution at more substituted carbon atoms.

However, in the synthesis of highly chlorinated butanes, the directing effects of already present chlorine atoms significantly influence the regioselectivity of subsequent chlorinations. The electron-withdrawing nature of chlorine atoms can deactivate nearby C-H bonds, making them less susceptible to radical attack. This effect can be used to steer the chlorination to specific positions.

One potential route for the synthesis of polychlorinated butanes, including isomers of pentachlorobutane, is the telomerization of vinyl chloride with chloroform (trichloromethane). This reaction proceeds via a free-radical chain mechanism where the trichloromethyl radical (•CCl₃) adds to the double bond of vinyl chloride. The resulting radical can then abstract a hydrogen atom from chloroform to terminate the chain or react with another vinyl chloride monomer to form a longer chain. The distribution of products in this reaction is highly dependent on the reaction conditions, such as the molar ratio of the reactants, temperature, and the initiator used. While this method can produce a mixture of polychlorinated alkanes, controlling the conditions can favor the formation of specific isomers.

For instance, in the free-radical chlorination of 1-chlorobutane (B31608), the presence of the chlorine atom at the C1 position influences the reactivity of the other C-H bonds. The electron-withdrawing effect of the initial chlorine atom makes the C-H bonds on C1 and C2 stronger and less reactive towards radical abstraction. This deactivation directs the incoming chlorine radical to attack the C-H bonds further down the chain, primarily at the C3 and C4 positions. By understanding and manipulating these directing effects, it is possible to achieve a degree of regiocontrol in the synthesis of polychlorinated butanes.

Table 1: Factors Influencing Regioselectivity in Butane Chlorination

| Factor | Description | Impact on Product Distribution |

| Radical Stability | The inherent stability of the alkyl radical intermediate (tertiary > secondary > primary). | Favors substitution at more substituted carbon atoms. |

| Statistical Factors | The number of available hydrogen atoms at each position. | A higher number of hydrogens at a particular position increases the statistical probability of substitution at that site. |

| Inductive Effects | Electron-withdrawing or -donating groups on the butane chain. | Chlorine substituents deactivate nearby C-H bonds, directing further chlorination to more distant positions. |

| Reaction Temperature | Higher temperatures lead to less selective reactions. | At higher temperatures, the chlorine radical becomes more reactive and less discriminating between different types of C-H bonds. |

| Solvent Effects | The polarity of the solvent can influence the stability of the transition states. | Solvents can affect the selectivity of the chlorination reaction. |

Stereochemical Control in Polychlorinated Butane Synthesis

Achieving stereochemical control in the synthesis of highly chlorinated butanes is a formidable challenge, primarily due to the nature of the radical intermediates. The carbon atom bearing the unpaired electron in an alkyl radical is typically sp² hybridized and has a trigonal planar geometry. This planarity means that the subsequent attack by a chlorine molecule can occur from either face of the radical with equal probability, leading to the formation of a racemic mixture if a new stereocenter is created.

If the starting material is already chiral, free-radical chlorination at a non-stereogenic center will lead to the formation of diastereomers. The existing stereocenter can influence the direction of the incoming chlorine atom, leading to a preferential formation of one diastereomer over the other. However, this diastereoselectivity is often low.

A more promising approach for achieving stereochemical control is through the use of chiral starting materials where the stereochemistry is set before the chlorination steps. For example, the enantiocontrolled synthesis of polychlorinated hydrocarbon motifs can be achieved through nucleophilic multiple chlorinations of chiral epoxides . nih.gov This method allows for the stereospecific incorporation of chlorine atoms. By starting with a chiral epoxide derived from a butane backbone, it is theoretically possible to synthesize specific stereoisomers of polychlorinated butanes. This strategy circumvents the issues associated with the planar radical intermediates in free-radical chlorination.

Further research into catalysts and chiral auxiliaries that can influence the stereochemical outcome of free-radical chlorination of alkanes is ongoing. The development of methods that can effectively control the three-dimensional arrangement of chlorine atoms in highly chlorinated butanes would be a significant advancement in the field of synthetic organic chemistry.

Elucidation of Reaction Mechanisms Involving 1,1,2,2,4 Pentachlorobutane

Nucleophilic Substitution Pathways (SN1, SN2) in Halogenoalkane Reactivity

Nucleophilic substitution reactions are a primary class of reactions for halogenoalkanes, involving the replacement of a halogen atom by a nucleophile. savemyexams.comsavemyexams.com These transformations can proceed through two main mechanistic pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). byjus.com

The SN1 mechanism is a two-step process. The initial and rate-determining step involves the spontaneous dissociation of the carbon-halogen bond to form a carbocation intermediate. byjus.comucsb.edu In the second step, this intermediate rapidly reacts with a nucleophile. byjus.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. savemyexams.comquora.com

Conversely, the SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. savemyexams.combyjus.com This mechanism's rate is dependent on the concentrations of both the substrate and the nucleophile, making it a bimolecular reaction. savemyexams.combyjus.com

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | First-order (Rate = k[Substrate]) byjus.com | Second-order (Rate = k[Substrate][Nucleophile]) byjus.com |

| Mechanism | Two steps, involves a carbocation intermediate byjus.comucsb.edu | One concerted step, involves a transition state byjus.com |

| Stereochemistry | Racemization (attack from either side of planar carbocation) ucsb.edu | Inversion of configuration (backside attack) libretexts.org |

| Substrate Preference | Tertiary > Secondary > Primary embibe.com | Methyl > Primary > Secondary study.com |

Stereochemical Implications of Substitution Reactions

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

SN1 Reactions: The formation of a planar carbocation intermediate in an SN1 reaction means the incoming nucleophile can attack from either face with equal probability. ucsb.edu If the reaction occurs at a chiral center, this results in a racemic mixture of enantiomers.

SN2 Reactions: The SN2 mechanism involves a backside attack by the nucleophile, meaning it approaches the carbon atom from the side opposite the leaving group. libretexts.org This leads to an inversion of the stereochemical configuration at the reaction center, often referred to as a Walden inversion. libretexts.orgembibe.com

For 1,1,2,2,4-pentachlorobutane, substitution at the chiral carbon C-4 would lead to inversion of configuration if the reaction proceeds via an SN2 pathway. If conditions favor an SN1 reaction, a racemic mixture would be expected.

The structure of the haloalkane substrate is a dominant factor in determining whether a substitution reaction follows an SN1 or SN2 pathway. masterorganicchemistry.com

Steric Hindrance: SN2 reactions are highly sensitive to steric hindrance. The nucleophile needs clear access to the back of the electrophilic carbon. libretexts.orgstudy.com Therefore, the rate of SN2 reactions decreases from primary to secondary to tertiary halides, with tertiary halides generally being unreactive via this pathway. study.com In this compound, the carbon atoms C-1 and C-2 are significantly sterically hindered by the multiple chlorine atoms, making SN2 reactions at these positions highly unfavorable. The C-4 position is a primary carbon and less sterically hindered, making it a more likely site for SN2 attack.

Carbocation Stability: SN1 reactions proceed through a carbocation intermediate, so their rates are determined by the stability of this intermediate. quora.comembibe.com Tertiary carbocations are the most stable, followed by secondary, and then primary, due to hyperconjugation and inductive effects. chemist.sg Consequently, tertiary alkyl halides are most likely to react via an SN1 mechanism. savemyexams.com For this compound, the formation of a carbocation at the secondary C-2 position would be more favorable than at the primary C-4 position. However, the electron-withdrawing inductive effect of the adjacent chlorine atoms would destabilize any carbocation formed, making SN1 reactions generally difficult for this molecule.

Table 2: Predicted Substitution Pathways for this compound

| Carbon Position | Type | Steric Hindrance | Carbocation Stability | Predicted Dominant Pathway |

|---|---|---|---|---|

| C-1 | Primary | Very High | Very Low (destabilized by Cl) | SN1/SN2 highly unlikely |

| C-2 | Secondary | High | Low (destabilized by Cl) | SN1/SN2 unlikely |

| C-4 | Primary | Low | Low | SN2 possible with strong nucleophiles |

Radical Reaction Mechanisms Pertinent to Chlorinated Butane (B89635) Chemistry

Free-radical halogenation is a characteristic reaction of alkanes, typically initiated by UV light. upenn.eduwikipedia.org This process occurs via a chain reaction mechanism involving three stages: initiation, propagation, and termination. upenn.edusavemyexams.com

Initiation: UV radiation causes homolytic cleavage of a halogen molecule (e.g., Cl2) to form two highly reactive halogen radicals. upenn.edusavemyexams.com

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, creating an alkyl radical. upenn.edu This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. upenn.edusavemyexams.com

Termination: The chain reaction is terminated when two radicals combine. upenn.edu

In the context of this compound, further chlorination via a radical mechanism is possible. The chlorine radical would preferentially abstract one of the remaining hydrogen atoms. The stability of the resulting alkyl radical (tertiary > secondary > primary) would influence the position of further substitution. This often leads to a mixture of more highly chlorinated products. missouri.educognitoedu.org

Advanced Mechanistic Analysis Frameworks (e.g., Unified Reaction Valley Approach)

Modern computational chemistry provides powerful tools for the detailed elucidation of reaction mechanisms. The Unified Reaction Valley Approach (URVA) is one such framework that offers deep insight into the intricate details of a chemical transformation. researchgate.netrsc.org

URVA analyzes the reaction mechanism by following the reaction path on the potential energy surface. mdpi.comsemanticscholar.org A key feature of this approach is the analysis of the curvature of the reaction path. rsc.org Maxima in the curvature profile correspond to significant chemical events, such as bond breaking, bond formation, charge transfer, and rehybridization. rsc.orgmdpi.com By decomposing the path curvature, URVA can pinpoint exactly where along the reaction coordinate these critical electronic and structural changes occur. rsc.org

For a complex molecule like this compound, URVA could be employed to:

Precisely map the energy profiles of competing SN1/SN2 and E1/E2 pathways.

Identify and characterize the transition states with high accuracy.

Quantify the electronic effects (e.g., bond breaking/forming, charge polarization) that govern the reaction mechanism. researchgate.net

Provide a detailed, step-by-step description of the chemical changes occurring during the reaction. researchgate.net

This level of analysis provides a much more nuanced understanding than simple kinetic or stereochemical studies alone.

Computational Approaches to Mechanistic Studies of Chlorinated Organic Compounds

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms of chlorinated organic compounds at the molecular level. nih.govnih.gov Theoretical methods allow for the investigation of reaction pathways, transition states, and the energetics of degradation processes that can be challenging to study experimentally. nih.govscispace.com While direct computational studies on this compound are not extensively documented in the literature, insights can be drawn from theoretical investigations of analogous short-chain chlorinated alkanes (SCCAs) and other chlorinated hydrocarbons. These studies provide a foundational understanding of the likely transformation mechanisms involving this compound.

Key computational methods employed in these studies include Density Functional Theory (DFT) and high-level ab initio molecular orbital calculations. scispace.comrsc.org DFT has been widely and successfully used in environmental sciences to explore the active sites of molecules, predict degradation mechanisms, and determine the energetics of reaction pathways for compounds like short-chain chlorinated paraffins (SCCPs). scies.orgnih.gov Ab initio methods, while often more computationally intensive, can provide a highly accurate description of potential energy surfaces and reaction dynamics. scispace.com

These computational approaches are instrumental in studying several key reaction types relevant to chlorinated alkanes:

Dechlorination: This is a primary degradation pathway. Theoretical studies, particularly on chloromethanes and chloroform (B151607), show that the initial dissociative adsorption onto a catalyst surface via the breaking of a C-Cl bond is often the rate-controlling step in hydrodechlorination. osti.govmdpi.com DFT calculations have demonstrated that the activation energy for this C-Cl bond cleavage decreases as the number of chlorine atoms in the molecule increases. mdpi.com This is attributed to the lower bond dissociation energy of the C-Cl bond in more highly chlorinated compounds. mdpi.com For instance, the competition between the desorption of chloroform and its initial dechlorination has been identified as a key factor in determining catalytic activity on palladium surfaces. osti.gov

Hydrogen Abstraction: In metabolic or oxidative environments, the abstraction of a hydrogen atom is a critical reaction step. DFT calculations on 1-chlorodecane, a model for SCCPs, revealed that hydroxylation is dominated by H-abstraction pathways rather than by dechlorination. nih.gov Such calculations can identify the most susceptible C-H bonds for attack by radicals like the hydroxyl radical (•OH).

Oxidation: Advanced Oxidation Processes (AOPs) are common in environmental remediation. Computational models are used to understand the behavior and fate of SCCPs when exposed to various oxidants. scies.orgresearchgate.net DFT calculations can help identify the most reactive sites on the molecule for oxidative attack and elucidate the subsequent degradation mechanisms. scies.org

The data generated from these computational studies, such as activation energies and bond dissociation energies, provide quantitative insights into reaction feasibility and kinetics.

Table 1: C-Cl Bond Dissociation Energies (Edis) for Chloromethanes

This table illustrates the principle that reactivity in hydrodechlorination increases with the degree of chlorination, a trend computationally supported by DFT studies showing lower activation energies for C-Cl bond breaking in more highly chlorinated molecules. mdpi.com

| Compound | Formula | C-Cl Bond Dissociation Energy (kJ·mol⁻¹) mdpi.com |

| Monochloromethane | CH₃Cl | 351 |

| Dichloromethane | CH₂Cl₂ | 339 |

| Chloroform | CHCl₃ | 325 |

| Carbon tetrachloride | CCl₄ | 305 |

By applying these established computational methodologies to this compound, researchers can predict its environmental fate, understand its degradation pathways, and identify the most likely transformation products without direct experimentation. These theoretical insights are crucial for assessing the persistence and reactivity of such compounds in various environmental and biological systems.

Advanced Spectroscopic Characterization and Structural Analysis of 1,1,2,2,4 Pentachlorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. compoundchem.com It operates by probing the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,1,2,2,4-Pentachlorobutane is expected to show three distinct signals corresponding to the three non-equivalent sets of protons. The electron-withdrawing effect of the chlorine atoms significantly influences the chemical shifts, moving adjacent proton signals downfield.

H-1: The single proton on C1 (CHCl₂) is expected to be the most downfield signal due to the presence of two geminal chlorine atoms and its proximity to the CCl₂ group at C2. It would theoretically appear as a triplet due to spin-spin coupling with the two adjacent protons on C3.

H-3: The two protons on C3 (-CH₂-) are coupled to both H-1 and H-4. This would result in a complex multiplet, likely a triplet of triplets.

H-4: The two protons on C4 (-CH₂Cl) are deshielded by the terminal chlorine atom and would appear as a triplet due to coupling with the C3 protons.

The integration of these signals would correspond to a 1:2:2 ratio, confirming the number of protons in each unique environment. docbrown.info

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Protons |

|---|---|---|---|---|

| H-1 (on C1) | 5.8 - 6.2 | Triplet (t) | 1H | H-3 |

| H-3 (on C3) | 2.5 - 3.0 | Multiplet (m) | 2H | H-1, H-4 |

Note: These are estimated values based on typical chemical shift ranges for alkyl halides. Actual values can vary with solvent and temperature. compoundchem.compdx.edu

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display four distinct signals, one for each carbon atom. The chemical shifts are heavily influenced by the number of attached chlorine atoms.

C1 (CHCl₂): Significantly deshielded by two chlorine atoms.

C2 (CCl₂): Also highly deshielded. As a quaternary carbon (no attached protons), this signal is expected to be weaker in intensity compared to the others. youtube.comoregonstate.edu

C3 (-CH₂-): The most upfield signal, being the only carbon not directly bonded to a chlorine atom.

C4 (-CH₂Cl): Deshielded due to the single attached chlorine atom.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1 (CHCl₂) | 80 - 95 | Highly deshielded by two Cl atoms. |

| C2 (CCl₂) | 90 - 105 | Highly deshielded; expected weak signal (quaternary). |

| C3 (-CH₂-) | 40 - 55 | Least deshielded carbon. |

Note: These are estimated values. The reference point (0 ppm) is the chemical shift of carbon in tetramethylsilane. oregonstate.eduwisc.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, the COSY spectrum would be expected to show cross-peaks connecting the H-3 signal with both the H-1 and H-4 signals, confirming the -CH(Cl₂)-CH₂-CH₂(Cl)- connectivity of the proton-bearing carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). columbia.edu The HSQC spectrum would show three correlation peaks: H-1 correlating with C1, H-3 with C3, and H-4 with C4. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the full carbon skeleton. Key expected correlations for this compound would include:

H-1 (on C1) correlating to C2 and C3.

H-3 (on C3) correlating to C1, C2, and C4.

H-4 (on C4) correlating to C2 and C3. The correlation between H-1 and the non-protonated C2 would be definitive proof of their adjacency.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding. For a flexible, acyclic molecule like this compound, NOESY is less critical for stereochemical assignment but can provide conformational information.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is an effective tool for identifying the types of bonds and functional groups present. missouri.educompoundchem.com

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

C-H Stretching: Absorptions due to the stretching of the C-H bonds in the CH and CH₂ groups are expected in the 2850–3000 cm⁻¹ region. libretexts.orgvscht.cz

C-H Bending: Vibrations from the bending (scissoring) of the CH₂ groups typically appear around 1450-1470 cm⁻¹. vscht.cz

C-Cl Stretching: Strong, characteristic absorptions for C-Cl bonds are found in the fingerprint region, generally between 600 and 800 cm⁻¹. libretexts.org Given the five C-Cl bonds in different chemical environments, a series of strong, complex bands is expected in this region.

Interactive Table 3: Predicted Characteristic IR Absorptions for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ CH, CH₂) | 2850 - 3000 | Medium to Strong |

| C-H Bend (CH₂ Scissoring) | 1450 - 1470 | Medium |

While standard IR provides a general fingerprint, advanced techniques offer enhanced capabilities.

Fourier-transform IR (FT-IR): Now the industry standard, FT-IR spectroscopy offers superior speed and signal-to-noise ratio compared to older dispersive methods, enabling the analysis of smaller samples and weaker absorptions. marshall.edu

Quantum Cascade Laser (QCL) IR: QCL-based spectroscopy provides very high spectral resolution and brightness, allowing for highly sensitive detection and analysis, particularly in gas-phase studies or for resolving complex, overlapping bands.

Optical Photothermal IR (OIR) and Atomic Force Microscopy-based IR (AFM-IR): These are nanoscale IR techniques that overcome the diffraction limit of light to provide chemical information with spatial resolution on the order of tens of nanometers. While not typically required for bulk sample analysis, they would enable the study of the compound's distribution on surfaces or within matrices.

For a pure sample, spectral subtraction is most useful for removing atmospheric (H₂O, CO₂) or solvent absorptions to yield a clean spectrum of the analyte. For a complex molecule like this compound, assigning each band in the fingerprint region to a specific vibrational mode is challenging. This detailed assignment typically requires computational chemistry methods, such as Density Functional Theory (DFT), to model the molecule's vibrational frequencies. The calculated spectrum can then be compared to the experimental spectrum to assign specific stretching, bending, and rocking motions to the observed absorption bands.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. chemguide.co.uk

For this compound (Molecular Formula: C₄H₅Cl₅), the mass spectrum would exhibit several key features. nih.gov

Molecular Ion (M⁺·): The molecular weight is approximately 230.3 g/mol . A crucial feature of the molecular ion peak will be its distinctive isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of five chlorine atoms will produce a complex pattern of peaks (M⁺·, [M+2]⁺·, [M+4]⁺·, [M+6]⁺·, [M+8]⁺·, [M+10]⁺·) with a characteristic intensity ratio, providing definitive evidence for the number of chlorine atoms in the molecule.

Fragmentation Pattern: Upon electron ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. libretexts.org The fragmentation of chlorinated alkanes often involves the following pathways:

Loss of a Chlorine Radical: A very common fragmentation is the loss of a chlorine atom (·Cl), resulting in fragment ions at [M-35]⁺ and [M-37]⁺.

Loss of HCl: The elimination of a neutral hydrogen chloride molecule can lead to a peak at [M-36]⁺.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the highly chlorinated carbons is a likely pathway, leading to the formation of stable carbocations. miamioh.edu

Carbon Chain Cleavage: Fragmentation of the butane (B89635) backbone will produce a series of smaller fragment ions.

Interactive Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Formula | Mass Loss from M⁺· | Predicted m/z | Notes |

|---|---|---|---|

| [C₄H₅Cl₄]⁺ | Cl | 195 | Isotopic cluster for 4 Cl atoms. |

| [C₄H₄Cl₄]⁺· | HCl | 194 | Isotopic cluster for 4 Cl atoms. |

| [CHCl₂]⁺ | C₃H₄Cl₃ | 83 | Isotopic cluster for 2 Cl atoms. |

| [CH₂Cl]⁺ | C₃H₃Cl₄ | 49 | Isotopic cluster for 1 Cl atom. |

Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl). Each chlorine-containing fragment will show a characteristic isotopic pattern.

Raman Spectroscopy for Molecular Structure and Vibrational Modes

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. plus.ac.atrenishaw.com When monochromatic light interacts with a molecule, a small fraction of the light is scattered at a different frequency. This frequency shift, known as the Raman shift, corresponds to the energy of specific molecular vibrations. plus.ac.at For a given molecule, the resulting Raman spectrum serves as a unique "fingerprint," allowing for its identification and the elucidation of its structural features. renishaw.comnih.gov

For this compound (C₄H₅Cl₅), a nonlinear molecule with 14 atoms, the total number of vibrational modes can be calculated as 3N-6, where N is the number of atoms. libretexts.orggeorgetown.edu This results in 36 possible vibrational modes. These modes arise from the stretching and bending of its various chemical bonds, including C-H, C-C, and C-Cl.

Expected Research Findings:

The Raman spectrum of this compound is expected to be characterized by several key features:

C-H Stretching: Vibrations corresponding to the stretching of carbon-hydrogen bonds are typically observed in the high-wavenumber region of the spectrum, generally between 2850 and 3000 cm⁻¹.

C-C Stretching: The stretching of the carbon-carbon single bonds in the butane backbone would produce signals in the fingerprint region, approximately between 800 and 1200 cm⁻¹.

C-Cl Stretching: The most prominent and characteristic peaks for this molecule are expected to be from the carbon-chlorine bond vibrations. Polychlorinated alkanes exhibit strong Raman signals for C-Cl bonds, typically in the 600-800 cm⁻¹ range. nih.govacs.org The presence of multiple chlorine atoms on adjacent carbons (the 1,1,2,2-tetrachloro portion) and an isolated chlorine (at the 4-position) would likely result in a complex pattern of several distinct peaks in this region. Studies on other chlorinated hydrocarbons show that C-Cl stretching vibrations can be observed at frequencies such as 663 cm⁻¹ and 721-754 cm⁻¹. mdpi.com

Deformation and Bending Modes: A variety of bending and deformation modes (e.g., CH₂, C-C-C, C-C-Cl) would appear at lower frequencies, typically below 600 cm⁻¹. For instance, C-C-Cl deformation modes in similar compounds have been identified at 286 and 357 cm⁻¹. nih.govacs.org

The specific positions and intensities of these peaks are sensitive to the molecule's symmetry and the electronic environment of the bonds. Therefore, a detailed analysis of the Raman spectrum could confirm the connectivity of the atoms and provide insights into the conformational structure of this compound.

Hypothetical Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~2950 | Medium | C-H Stretching |

| ~1440 | Weak | CH₂ Bending (Scissoring) |

| ~1070 | Weak | C-C Stretching |

| ~740 | Strong | C-Cl Stretching (CCl₂) |

| ~680 | Strong | C-Cl Stretching (CHCl) |

| ~615 | Strong | C-Cl Stretching (CH₂Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The wavelength of maximum absorbance (λ_max) provides information about the electronic structure of the molecule, particularly the presence of chromophores and conjugated systems. libretexts.org

Expected Research Findings:

This compound is a saturated chloroalkane. Its structure consists solely of sigma (σ) bonds (C-C, C-H, C-Cl) and non-bonding (n) electrons on the chlorine atoms. It lacks any pi (π) bonds or conjugated systems. docbrown.info

The possible electronic transitions for this molecule are:

σ → σ* transitions: These involve exciting an electron from a bonding sigma orbital to an antibonding sigma orbital. These transitions require a high amount of energy and typically occur at very short wavelengths, deep in the vacuum UV region (below 200 nm). wikipedia.orglibretexts.org For example, methane (B114726) (CH₄) exhibits only a σ → σ* transition. chegg.com

n → σ* transitions: This type of transition involves promoting a non-bonding electron from a lone pair on a chlorine atom to an antibonding sigma orbital (likely a C-Cl σ* orbital). These transitions require less energy than σ → σ* transitions and are expected to occur at longer wavelengths, potentially near the lower end of the conventional UV range (~200-240 nm). wikipedia.org For instance, 1-chlorobutane (B31608) has a cutoff wavelength of 220 nm in UV-Vis spectroscopy. colostate.edu

Given the absence of conjugation, this compound is not expected to absorb light in the visible region of the spectrum and would therefore be colorless. Its UV-Vis spectrum would likely show absorption only at the low end of the UV range, making it a suitable solvent for UV spectroscopy at higher wavelengths. The high degree of chlorination might cause a slight shift to longer wavelengths (a bathochromic shift) compared to less chlorinated alkanes, but significant absorption above 240 nm is not anticipated.

Hypothetical UV-Vis Spectroscopy Data for this compound

| Wavelength of MaximumAbsorption (λ_max) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|

| < 220 nm | Low | n → σ* |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation (if crystalline phase exists)

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov When a beam of X-rays is directed at a crystal, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive interference. By analyzing the angles and intensities of these diffracted beams, it is possible to deduce the crystal lattice parameters, space group, and the exact coordinates of each atom in the unit cell. libretexts.org

Expected Research Findings:

For an XRD analysis to be performed, this compound must first be obtained in a solid, crystalline form. This typically involves cooling the substance below its melting point and growing a suitable single crystal. nih.gov As a small, non-polar molecule, it is expected to crystallize at a low temperature.

If a single crystal could be analyzed, XRD would provide definitive structural information, including:

Molecular Conformation: The analysis would reveal the preferred three-dimensional shape (conformation) of the molecule in the solid state, including the dihedral angles along the C-C backbone.

Bond Lengths and Angles: Precise measurements of all C-C, C-H, and C-Cl bond lengths and the angles between them would be obtained.

Intermolecular Interactions: The way the molecules pack together in the crystal lattice would be determined, revealing the nature and distances of any intermolecular forces, such as van der Waals interactions.

Given the lack of published crystal structures for this specific compound, any experimental data would be novel. The analysis would provide an unambiguous determination of its absolute structure. nih.gov

Hypothetical Crystal Structure Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.5 Å, b = 8.2 Å, c = 10.1 Å, β = 95° |

| Molecules per Unit Cell (Z) | 4 |

| Average C-Cl Bond Length | 1.78 Å |

Theoretical and Computational Chemistry Studies of 1,1,2,2,4 Pentachlorobutane

Quantum Chemical Calculation Approaches for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 1,1,2,2,4-pentachlorobutane. These ab initio ("from the beginning") and related methods solve the electronic Schrödinger equation to predict molecular properties. wikipedia.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. q-chem.com DFT methods calculate the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction. q-chem.comnih.gov The accuracy of DFT calculations for a chlorinated alkane like this compound is critically dependent on the choice of the exchange-correlation functional and the basis set.

Exchange-Correlation Functionals : For halogenated organic compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide reliable results. The B3LYP functional is a widely used and well-benchmarked choice for such systems. nih.govscirp.org Other functionals like PBE0 or the MPW1PW91 may also be employed for comparative analysis. scirp.org

Basis Set Selection : The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules containing chlorine, it is crucial to use basis sets that can adequately describe the electron distribution around the halogen atoms. Pople-style basis sets, such as 6-311G(d,p) or 6-311+G(2d,p), which include polarization (d,p) and diffuse (+) functions, are common choices. scirp.org These functions allow for greater flexibility in describing the shape of the electron cloud, which is important for capturing the polarizability of the C-Cl bonds and non-covalent interactions.

A typical combination for studying this compound would be geometry optimization and frequency calculations at the B3LYP/6-311G(d,p) level of theory.

| Functional | Description | Common Basis Set | Key Applications |

|---|---|---|---|

| B3LYP | Hybrid functional, widely used for organic molecules. | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies, Reaction Energies |

| PBE0 | Hybrid functional with a different mixing scheme. | 6-311+G(2d,p) | Electronic Properties, Comparison with B3LYP results |

| ωB97X-D | Range-separated hybrid with dispersion correction. | def2-SVP | Non-covalent Interactions, Thermochemistry |

| MPW1PW91 | Hybrid functional often used for kinetics. | 6-311G(d,p) | Transition State Analysis, Activation Energies |

Ab initio methods are based on first principles without empirical parameters, offering a systematic path toward chemical accuracy. wikipedia.org These methods are particularly valuable for performing a detailed conformational analysis of a flexible molecule like this compound, which has multiple rotatable single bonds.

Common ab initio methods include:

Hartree-Fock (HF) : This is the simplest ab initio method, but it neglects electron correlation, which can be important for accurate energy predictions. wikipedia.org

Møller-Plesset Perturbation Theory (MP2) : This is the most common post-Hartree-Fock method to include electron correlation. It generally provides good accuracy for geometries and relative energies of conformers. wikipedia.orgnih.gov

Coupled Cluster (CC) Theory : Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies, though they are computationally very expensive. wikipedia.org

A conformational search for this compound would involve systematically rotating the dihedral angles of the C-C bonds to locate all stable conformers (energy minima) on the potential energy surface. Subsequent single-point energy calculations at a higher level of theory, such as MP2 or CCSD(T), can then be used to refine the relative energies between these conformers.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) - MP2/aug-cc-pVDZ |

|---|---|---|

| Anti | ~180° | 0.00 (Reference) |

| Gauche (+) | ~+60° | 1.25 |

| Gauche (-) | ~-60° | 1.25 |

| Eclipsed | ~0° | 5.50 (Transition State) |

Semi-empirical methods are based on the Hartree-Fock formalism but use approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them significantly faster than DFT or ab initio methods, allowing for the rapid estimation of properties for large numbers of molecules or for initial conformational searches. wikipedia.orgwustl.edu

Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Model number 3), and MNDO (Modified Neglect of Diatomic Overlap). wikipedia.orguni-muenchen.de These methods are suitable for obtaining initial geometries for subsequent higher-level calculations or for estimating properties like heats of formation and dipole moments. However, their accuracy can be lower than more rigorous methods, especially for molecules not well-represented in the parameterization dataset. wikipedia.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. MD simulations model the atoms as classical particles moving according to a force field, which is a set of parameters and equations that describe the potential energy of the system. nih.gov

For this compound, an MD simulation of its liquid state could provide insights into:

Conformational Sampling : Observing how the molecule explores different conformations in a condensed phase at a given temperature.

Intermolecular Interactions : Analyzing the nature and strength of interactions between molecules, such as dipole-dipole forces and van der Waals interactions, which govern bulk properties like density, viscosity, and boiling point.

Structural Organization : Calculating radial distribution functions to understand the average distance and coordination of neighboring molecules in the liquid.

The choice of force field is crucial. General purpose force fields like GAFF (General Amber Force Field) or UFF (Universal Force Field) can be used, but their parameters may need to be validated or refined against quantum chemical calculations for chlorinated alkanes to ensure accuracy. mdpi.com

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the confirmation of molecular structures. neurips.ccnsf.gov

For this compound, key predictable parameters include:

NMR Spectra : DFT calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method, can accurately predict ¹H and ¹³C NMR chemical shifts. mdpi.com By calculating the shifts for different possible isomers or conformers, computational results can be compared with experimental data to confirm the correct structure. mdpi.com

Vibrational Spectra (IR and Raman) : The vibrational frequencies and intensities can be calculated from first principles. These computed frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment.

| Carbon Atom | Predicted Shift (B3LYP/6-311G(d,p)) | Hypothetical Experimental Shift |

|---|---|---|

| C1 (-CHCl₂) | 85.2 | 84.5 |

| C2 (-CHCl-) | 75.8 | 75.1 |

| C3 (-CH₂-) | 48.1 | 47.6 |

| C4 (-CH₂Cl) | 45.5 | 44.9 |

Reaction Pathway Mapping and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states. researchgate.netnih.gov For this compound, theoretical methods can be used to study various potential reactions, such as dehydrochlorination (elimination) or nucleophilic substitution.

The process typically involves:

Locating Stationary Points : Optimizing the geometries of reactants, products, and any intermediates.

Transition State (TS) Search : Identifying the saddle point on the potential energy surface that connects reactants and products. This is the point of maximum energy along the reaction coordinate.

Frequency Calculation : Verifying the nature of the stationary points. A minimum (reactant, product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation : Tracing the minimum energy path from the transition state down to the corresponding reactant and product to confirm that the correct pathway has been found.

By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined, providing insight into the reaction kinetics. ugent.be Studies on similar chlorinated alkanes have used these methods to investigate reaction channels like H and Cl abstraction. nist.gov

Applications of Computational Chemistry in Understanding Chlorinated Hydrocarbon Behavior and Stability

Computational chemistry serves as an indispensable tool in elucidating the behavior and stability of chlorinated hydrocarbons. mit.edutaylorandfrancis.com Through the use of computer simulations and modeling, researchers can gain a deeper understanding of molecular structures, reaction mechanisms, and the intrinsic properties of these compounds. taylorandfrancis.commdpi.com This knowledge is crucial for predicting their environmental fate, toxicological profiles, and potential applications.

Conformational Analysis:

The spatial arrangement of atoms in a molecule, known as its conformation, significantly influences its physical and chemical properties. For a flexible molecule like this compound, numerous conformations are possible due to rotation around its single bonds. Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to identify the most stable conformers and to understand the energy landscape of conformational changes. acs.org A detailed conformational analysis is the first step in understanding the molecule's reactivity and interactions with its environment. nih.gov

For instance, a computational study on this compound would likely involve a systematic search of the potential energy surface to locate all energy minima corresponding to stable conformers. The relative energies of these conformers would indicate their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° (gauche) | 0.5 |

| B | 180° (anti) | 0.0 |

Quantum Chemical Calculations:

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. nih.govesqc.org These calculations can be used to determine a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as dipole moments and charge distributions. For chlorinated hydrocarbons, these calculations are particularly useful for understanding the effects of chlorine substitution on the molecule's reactivity and stability. nrel.gov

Methods like Density Functional Theory (DFT) are often employed to balance computational cost with accuracy. nrel.gov For this compound, DFT calculations could predict bond lengths, bond angles, and the distribution of electron density within the molecule. This information is critical for understanding how the molecule might interact with other chemical species.

Table 2: Hypothetical Calculated Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment | 2.5 D |

| C-Cl Bond Length (average) | 1.78 Å |

| C-C Bond Length (average) | 1.54 Å |

Molecular Modeling and Dynamics:

Molecular modeling encompasses a broad range of techniques used to simulate the behavior of molecules. nih.govsemanticscholar.org Molecular dynamics (MD) simulations, for example, can be used to study the time-dependent behavior of a molecule, providing insights into its conformational dynamics and interactions with a solvent or other molecules. nih.govsemanticscholar.org

In the context of this compound, an MD simulation could be used to understand how the molecule behaves in an aqueous environment, which is crucial for predicting its environmental transport and fate. These simulations can also be used to explore the interactions of the molecule with biological macromolecules, providing a basis for understanding its potential toxicity. nih.govsemanticscholar.orgmdpi.com The stability of chlorinated hydrocarbons is a key aspect that can be investigated, as these compounds are known for their persistence in the environment. nih.gov

Predicting Reaction Pathways and Stability:

Computational chemistry can be used to explore the potential reaction pathways of chlorinated hydrocarbons, including their degradation and transformation in the environment. nist.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various chemical processes. This information is invaluable for predicting the stability of a compound and the likelihood of different degradation pathways. For instance, the dechlorination of chlorinated hydrocarbons over catalysts is a process that can be modeled computationally to understand the reaction mechanisms. mdpi.com

For this compound, computational studies could investigate its susceptibility to nucleophilic attack, oxidation, and other degradation mechanisms. The results of these studies would provide valuable information for assessing the environmental persistence of the compound.

Table 3: Hypothetical Calculated Enthalpies of Reaction for this compound

| Reaction | ΔH (kcal/mol) |

|---|---|

| Dehydrochlorination | -15.2 |

| Hydrolysis | -8.5 |

Environmental Transformations and Degradation Pathways of 1,1,2,2,4 Pentachlorobutane

Abiotic Degradation Mechanisms Relevant to Chlorinated Alkanes

Abiotic degradation involves chemical and physical processes that transform contaminants without the direct involvement of microorganisms. For chlorinated alkanes like 1,1,2,2,4-pentachlorobutane, these pathways include hydrolysis, photolysis, and advanced reduction or oxidation processes. Often, abiotic degradation of parent compounds can occur without the corresponding accumulation of expected daughter products, indicating complex reaction pathways. cloudfront.net

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For chlorinated alkanes, this typically involves the substitution of a chlorine atom with a hydroxyl group (-OH). eurochlor.org This process can proceed through different mechanisms, primarily nucleophilic substitution (SN1 and SN2), and is influenced by environmental conditions such as pH and temperature. viu.calibretexts.org

Table 1: General Mechanisms of Hydrolysis for Alkyl Halides

| Mechanism | Description | Favored Conditions | Products |

|---|---|---|---|

| SN2 (Bimolecular Nucleophilic Substitution) | A one-step process where the nucleophile (e.g., H₂O or OH⁻) attacks the carbon atom, and the leaving group (Cl⁻) departs simultaneously. | Less sterically hindered carbon centers. | Alcohol, Chloride ion |

| SN1 (Unimolecular Nucleophilic Substitution) | A two-step process involving the formation of a carbocation intermediate, which then reacts with the nucleophile. | More substituted, sterically hindered carbon centers that can form stable carbocations. | Alcohol, Chloride ion |

| Elimination (E2/E1) | A competing reaction where a proton and a leaving group are removed from adjacent atoms to form a double bond. | Strong bases, higher temperatures. | Alkene, Water, Chloride ion |

This table presents generalized pathways for alkyl halides, which are relevant to understanding the potential hydrolysis of this compound.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. While direct photolysis requires the molecule to absorb light, indirect photolysis can occur when other substances in the environment absorb light and produce reactive species that then degrade the compound. For many chlorinated aliphatic compounds, the primary mechanism of photolytic degradation involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond, generating highly reactive free radicals. These radicals can then participate in a variety of secondary reactions.

Advanced reduction processes are an effective abiotic method for degrading chlorinated hydrocarbons. A prominent technology in this category is the use of zero-valent iron (ZVI) or iron-based nanoparticles. researchgate.net These materials act as electron donors, facilitating the reductive dechlorination of the target compound. The large surface area of nanoparticles enhances reaction rates significantly compared to larger iron particles. aminer.cnresearchgate.net

The general mechanism involves the oxidation of iron (Fe⁰ to Fe²⁺) and the transfer of electrons to the chlorinated alkane, which acts as the electron acceptor. This process can proceed through several pathways, including:

Hydrogenolysis: The replacement of a chlorine atom with a hydrogen atom. provectusenvironmental.comresearchgate.net

Dichloroelimination: The removal of two chlorine atoms from adjacent carbons, resulting in the formation of a double bond. researchgate.net

The effectiveness of this process can be enhanced by adding a catalyst, such as palladium (Pd), to the iron nanoparticles (forming Pd/Fe bimetallic nanoparticles). nih.govdoi.org The catalyst facilitates the transfer of electrons and hydrogen, increasing the rate and efficiency of dechlorination. researchgate.netnih.gov For instance, Pd/Fe nanoparticles have been shown to effectively dechlorinate compounds like 2,4-dichlorophenol (B122985) and 1,2,4-trichlorobenzene. nih.govdoi.org

Table 2: Research Findings on Reductive Dechlorination of Chlorinated Compounds with Fe-based Nanoparticles

| Compound | Nanoparticle Type | Key Findings | Reference |

|---|---|---|---|

| 2,4-Dichlorophenol | Pd/Fe | Up to 99.2% removal in 300 minutes under optimal conditions. Dechlorination proceeds via o-chlorophenol and p-chlorophenol to phenol. | nih.gov |

| 1,2,4-Trichlorobenzene | Pd/Fe | Complete dechlorination to benzene. The process can be inhibited by certain anions like sulfide (B99878) and sulfite. | doi.org |

| p-Chlorophenol | Nanoscale Fe⁰ | Showed greater stability, durability, and treatment capability compared to common iron powders. | aminer.cn |

This table illustrates the effectiveness of Fe-based nanoparticles on various chlorinated organic compounds, suggesting a similar potential for this compound.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials through oxidation. wikipedia.org These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). wikipedia.orgpureflowozone.comnanobble.com These radicals have a very high oxidation potential and can rapidly break down a wide range of organic contaminants, including chlorinated alkanes, often mineralizing them into stable inorganic compounds like water, carbon dioxide, and salts. wikipedia.orgionexchangeglobal.com

Common AOPs include:

Ozone/Hydrogen Peroxide (O₃/H₂O₂): The combination of ozone and hydrogen peroxide generates hydroxyl radicals, enhancing the oxidative power of the system. pureflowozone.comionexchangeglobal.com

UV/Hydrogen Peroxide (UV/H₂O₂): UV light causes the photolysis of H₂O₂, producing hydroxyl radicals. nanobble.com

Fenton and Photo-Fenton Systems: These systems use a solution of hydrogen peroxide and an iron catalyst (typically Fe²⁺) to produce •OH radicals. wikipedia.orgionexchangeglobal.com The reaction is enhanced by UV light in the photo-Fenton process.

Photocatalysis: This process often uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. wikipedia.orgmdpi.com

AOPs are particularly useful for treating water contaminated with biologically toxic or non-degradable materials, such as pesticides and volatile organic compounds. wikipedia.org

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation is the breakdown of organic substances by microorganisms. A wide variety of chlorinated aliphatic compounds are susceptible to microbial degradation under different physiological and redox conditions. eurochlor.org The success of biodegradation depends heavily on the structure of the chlorinated alkane and the specific metabolic capabilities of the present microorganisms. nih.gov

For chlorinated alkanes, the position of the chlorine atoms is a critical factor influencing their biodegradability. nih.gov Studies on pure chlorinated alkanes have shown that the greatest dehalogenation yields are often associated with terminally chlorinated compounds. nih.gov Conversely, vicinal chlorination (chlorine atoms on adjacent carbons), as seen in the C1-C2 position of this compound, can have a significant negative impact on degradation rates. nih.gov

Microorganisms have evolved diverse enzymatic systems to break down chlorinated compounds. These processes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation: Under aerobic conditions, microbes can use chlorinated compounds as an electron donor and carbon source. eurochlor.org The initial step often involves oxygenase enzymes.

Monooxygenases and Dioxygenases: These enzymes incorporate one or two oxygen atoms into the substrate, respectively. This can lead to the formation of unstable intermediates that spontaneously release a chloride ion. eurochlor.orgmdpi.com For example, an oxygenase attack on a chlorinated alkane can produce an alcohol, which can be further metabolized.

Anaerobic Degradation: In anaerobic environments, highly chlorinated compounds are more readily degraded. They can serve as electron acceptors in a process known as organohalide respiration. eurochlor.orgnih.gov

Reductive Dehalogenases (RDases): These are key enzymes in organohalide respiration. nih.gov They catalyze reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. This process is crucial for the breakdown of highly chlorinated compounds like tetrachloroethene (PCE) and trichloroethene (TCE). nih.gov Microorganisms such as Dehalococcoides are well-known for their ability to carry out this process. mdpi.com

Hydrolytic Dehalogenation: Some microorganisms employ hydrolytic dehalogenases.

Haloalkane Dehalogenases: These enzymes use a hydrolytic mechanism to cleave the carbon-chlorine bond, replacing the chlorine with a hydroxyl group. eurochlor.org This is a common mechanism used by aerobic bacteria to degrade chlorinated alkanes. eurochlor.org

Table 3: Key Enzyme Systems in the Biodegradation of Chlorinated Compounds

| Enzyme Class | Reaction Type | Redox Condition | Description |

|---|---|---|---|

| Oxygenases (Mono- and Di-) | Oxidative | Aerobic | Incorporate oxygen into the molecule, initiating degradation. eurochlor.orgmdpi.com Critical for the aerobic co-metabolism of many chlorinated solvents. nih.gov |

| Reductive Dehalogenases (RDases) | Reductive | Anaerobic | Remove chlorine atoms and replace them with hydrogen, using the chlorinated compound as an electron acceptor. nih.gov |

| Haloalkane Dehalogenases | Hydrolytic | Aerobic | Cleave the C-Cl bond via hydrolysis, replacing the chlorine with a hydroxyl group. eurochlor.org |

| Peroxidases | Oxidative | Aerobic | Found in fungi like Phanerochaete chrysosporium, these enzymes assist in the oxidative degradation of pollutants like chlorinated hydrocarbons. mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4-Trichlorobenzene |

| 2,4-Dichlorophenol |

| Benzene |

| Butyl acetate |

| Carbon Tetrachloride |

| o-Chlorophenol |

| p-Chlorophenol |

| Palladium |

| Pentachlorophenol |

| Phenol |

| Tetrachloroethene (PCE) |

| Titanium dioxide |

| Trichloroethene (TCE) |

| Hydrogen peroxide |

| Ozone |

| Iron |

| Acetic acid |

Factors Influencing Biodegradation Efficiency (e.g., molecular structure, enzyme promiscuity)

The efficiency of the biodegradation of this compound is governed by a complex interplay of environmental, microbial, and chemical factors. The molecular structure of the compound itself presents a significant challenge to microbial degradation. The high degree of chlorination and the specific arrangement of chlorine atoms on the butane (B89635) backbone contribute to its chemical stability and recalcitrance. The carbon-chlorine bond is strong, and the presence of multiple chlorine atoms can create steric hindrance, limiting the access of microbial enzymes.

Successful biodegradation requires microorganisms that possess the necessary catabolic abilities. ijpab.com The rate of decomposition is influenced by the number of capable microorganisms present and their metabolic activity. ijpab.com Key environmental factors that control microbial activity include pH, temperature, oxygen content, and the availability of essential nutrients like nitrogen and phosphorus. ijpab.commdpi.com For instance, specific bacterial strains often exhibit optimal degradation activity within a narrow range of temperature and pH. mdpi.com

Enzyme promiscuity is a crucial factor in the initiation of biodegradation for xenobiotic compounds like this compound. researchgate.net This phenomenon describes the ability of an enzyme to catalyze reactions other than the one for which it evolved. nih.govnih.gov In environments contaminated with chlorinated hydrocarbons, existing enzymes, such as hydrolases or oxygenases, may exhibit promiscuous activity towards this compound, catalyzing an initial dehalogenation or oxidation step. researchgate.netmdpi.com This initial transformation, even if slow, can convert the recalcitrant parent compound into a more biodegradable intermediate, which can then be funneled into central metabolic pathways. The conformational flexibility of an enzyme's active site is key to its promiscuous functions, allowing it to bind to non-native substrates. researchgate.net

Table 1: Key Factors Affecting the Biodegradation of this compound

| Factor Category | Specific Factor | Influence on Biodegradation Efficiency |

|---|---|---|

| Molecular Structure | Degree of Chlorination | High chlorination generally decreases susceptibility to microbial attack. |

| Steric Hindrance | The position of chlorine atoms can block enzymatic access. | |

| Environmental | Temperature & pH | Affects microbial growth and enzyme activity; optimal ranges are species-specific. mdpi.com |

| Oxygen Availability | Determines whether aerobic or anaerobic pathways are dominant. | |

| Nutrient Content | Availability of nitrogen, phosphorus, etc., is essential for microbial growth. ijpab.com | |

| Biological | Microbial Population | Requires presence of microorganisms with appropriate catabolic genes. ijpab.com |

| Enzyme Promiscuity | Enables existing enzymes to initiate degradation of a novel substrate. nih.govnih.gov | |

| Acclimation | Prior exposure of microbial communities can lead to enhanced degradation rates. |

Evolution of Novel Degradative Pathways in Environmental Microorganisms

The introduction of persistent xenobiotic compounds such as this compound into the environment acts as a powerful selective pressure for the evolution of new microbial catabolic pathways. researchgate.net Microorganisms can develop new metabolic capabilities through genetic changes, allowing them to utilize such contaminants as a source of carbon and energy. ijpab.com The evolution of these novel pathways is often a result of the assembly and recombination of pre-existing genetic material from different organisms. nih.gov

Genetic analysis of bacteria that degrade chlorinated compounds reveals that they have often acquired a new combination of genes. nih.gov This can involve recruiting genes that encode for enzymes like dioxygenases and dehydrogenases from pathways for naturally occurring aromatic compounds and combining them with genes for a chlorocatechol oxidative pathway, for example. nih.gov This modular evolution, where gene cassettes for specific functions are assembled, is a primary mechanism for expanding metabolic capabilities. nih.gov

Long-term exposure to a contaminant can lead to the development of resistance and, subsequently, degradation abilities in microbial populations. nih.gov This adaptation process may involve several genetic events:

Gene Duplication and Divergence: A gene encoding a promiscuous enzyme may be duplicated, allowing one copy to maintain its original function while the other evolves to become more specialized and efficient at degrading the new compound.

Horizontal Gene Transfer: Mobile genetic elements like plasmids and transposons can transfer catabolic genes between different bacterial species, accelerating the spread of degradation capabilities within a microbial community.

Point Mutations: Small changes in the genetic code of an enzyme can alter its active site, enhancing its affinity and catalytic efficiency towards the new substrate.

This evolutionary process can lead to the emergence of microbial strains capable of completely mineralizing complex chlorinated molecules that were once considered non-biodegradable. researchgate.net

Environmental Partitioning and Transport Processes

The fate and transport of this compound in the environment are dictated by its physicochemical properties and its interactions with different environmental compartments, including soil, water, and air. Key processes governing its distribution are sorption to solids, volatilization into the atmosphere, and transport through water and air.

Sorption Mechanisms (Physisorption, Chemisorption) on Environmental Matrices

Sorption, the process by which a chemical binds to a solid surface, significantly affects the mobility and bioavailability of this compound in soil and sediment. The primary mechanisms involved are physisorption and chemisorption.

Physisorption: This involves weak, non-covalent intermolecular forces, such as van der Waals forces. For a non-polar, hydrophobic compound like this compound, the dominant physisorption mechanism is hydrophobic partitioning. The compound preferentially moves from the aqueous phase into the non-polar environment of soil organic matter to minimize its contact with water. The extent of this partitioning is often described by the organic carbon-water (B12546825) partition coefficient (Koc).

Chemisorption: This involves the formation of a chemical bond between the sorbate (B1223678) and the sorbent, resulting in a much stronger and less reversible interaction. While less likely for a relatively inert chlorinated alkane, chemisorption could potentially occur on highly reactive surface sites of certain clay minerals or metal oxides under specific environmental conditions.

The sorption behavior varies depending on the properties of the environmental matrix. nih.gov Soils with high organic carbon content will exhibit strong sorption of this compound due to hydrophobic partitioning. nih.gov Clay minerals can also contribute to sorption, although typically to a lesser extent than organic matter for non-polar organic compounds.

Table 2: Hypothetical Sorption Coefficients for this compound on Different Matrices

| Environmental Matrix | Dominant Component | Expected Sorption Mechanism | Hypothetical Log Koc (L/kg) | Implication for Mobility |

|---|---|---|---|---|

| Sandy Soil | Quartz Sand | Weak Physisorption | 2.5 - 3.0 | High Mobility |

| Silt Loam | Mixed Minerals, Moderate Organic Matter | Hydrophobic Partitioning | 3.5 - 4.0 | Moderate Mobility |

| Peat Soil | High Organic Carbon | Strong Hydrophobic Partitioning | 4.5 - 5.0 | Low Mobility |

| Sediment | Clay, High Organic Matter | Hydrophobic Partitioning, Surface Adsorption | 4.0 - 4.8 | Very Low Mobility |

Volatilization and Atmospheric Distribution

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. For compounds present in soil or water, this process governs their entry into the atmosphere. The tendency of this compound to volatilize is determined by its vapor pressure and its Henry's Law constant. As a semi-volatile organic compound (SVOC), it can partition between the condensed phases (soil, water) and the atmosphere. usgs.gov